Alcetinib metabolite M4

ALK inhibition Enzymatic assay IC50

Alcetinib metabolite M4 (CAS 1256585-04-2) is the major circulating active metabolite of alectinib, accounting for 76% of total plasma radioactivity and exhibiting ALK inhibitory potency (IC50 1.2 nmol/L) equivalent to or superior than the parent drug. Unlike the pharmacologically insignificant metabolite M1b (IC50 320 nmol/L), M4 is the only viable reference standard for accurate bioanalytical method validation, CYP3A-mediated DDI studies, and PK/PD modeling. Procure this fully characterized standard to ensure regulatory-compliant quantification of total active drug exposure in alectinib therapeutic drug monitoring.

Molecular Formula C28H32N4O2
Molecular Weight 456.6 g/mol
CAS No. 1256585-04-2
Cat. No. B1375380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlcetinib metabolite M4
CAS1256585-04-2
Molecular FormulaC28H32N4O2
Molecular Weight456.6 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1N3CCC(CC3)NCCO)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C
InChIInChI=1S/C28H32N4O2/c1-4-18-14-21-22(15-24(18)32-10-7-19(8-11-32)30-9-12-33)28(2,3)27-25(26(21)34)20-6-5-17(16-29)13-23(20)31-27/h5-6,13-15,19,30-31,33H,4,7-12H2,1-3H3
InChIKeyXNKBNGIKXNABDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alcetinib Metabolite M4 (CAS 1256585-04-2): Core Identity and Pharmacological Profile of Alectinib's Principal Active Metabolite


Alcetinib metabolite M4 (also designated alectinib M4; CAS 1256585-04-2) is the major active metabolite of the second-generation anaplastic lymphoma kinase (ALK) inhibitor alectinib, a small-molecule tyrosine kinase inhibitor indicated for ALK-positive non-small cell lung cancer [1]. M4 is formed via CYP3A-mediated deethylation at the morpholine ring of the parent drug [2]. With a molecular formula of C₂₈H₃₂N₄O₂ and molecular weight of 456.58 g/mol, M4 circulates at pharmacologically relevant concentrations in human plasma and retains potent ALK inhibitory activity comparable to alectinib [1].

Why Alcetinib Metabolite M4 Cannot Be Replaced by Other Alectinib Metabolites or Generic ALK Inhibitor Analogs


Generic substitution fails for alcetinib metabolite M4 because the alectinib metabolic pathway produces multiple distinct metabolites with divergent pharmacological activities and abundance profiles. While M4 is the major active circulating metabolite accounting for substantial plasma exposure alongside alectinib, the alternative metabolite M1b exhibits >10-fold lower potency in tumor cell growth inhibition assays (IC₅₀ = 320 nmol/L vs. 37 nmol/L for M4) [1]. Furthermore, M1b is only a minor plasma component, rendering it pharmacologically insignificant for the overall antitumor effect [1]. Other metabolites such as M6, M1a, and M1b contribute minimally to circulating exposure and lack meaningful inhibitory activity [1]. Consequently, substituting M4 with any other alectinib-derived metabolite—or with unrelated ALK inhibitors possessing different selectivity and resistance mutation profiles [2]—would fundamentally alter experimental or analytical outcomes.

Quantitative Differentiation of Alcetinib Metabolite M4: Head-to-Head ALK Inhibition and Cellular Activity Data


ALK Enzymatic Inhibition Potency: M4 vs. Alectinib vs. M1b

In a direct head-to-head enzymatic assay, alcetinib metabolite M4 demonstrated an ALK inhibitory IC₅₀ of 1.2 nmol/L, which is numerically lower (more potent) than both the parent compound alectinib (IC₅₀ = 1.9 nmol/L) and the alternative metabolite M1b (IC₅₀ = 1.6 nmol/L) [1]. All measurements represent the geometric mean of triplicate determinations under identical cell-free assay conditions [1].

ALK inhibition Enzymatic assay IC50

Tumor Cell Growth Inhibition: M4 vs. Alectinib vs. M1b

In a cell-based tumor growth inhibition assay, M4 exhibited an IC₅₀ of 37 nmol/L, which closely approximates the activity of alectinib (IC₅₀ = 33 nmol/L) [1]. In contrast, the alternative metabolite M1b displayed markedly reduced activity with an IC₅₀ of 320 nmol/L—nearly 10-fold less potent than M4 under identical assay conditions [1].

Cell proliferation Cancer cell line Growth inhibition

Circulating Metabolite Abundance: M4 as the Major Active Plasma Metabolite

In a human ADME study following single oral administration of [¹⁴C]alectinib, M4 was identified as a major circulating metabolite in plasma, whereas M1b was a minor plasma component [1]. Across six healthy male subjects, alectinib and its major active metabolite M4 together accounted for 76% of total plasma radioactivity, confirming M4 as the predominant circulating metabolite species with pharmacological relevance [2].

Pharmacokinetics Metabolite profiling Plasma exposure

Plasma Protein Binding: M4 vs. Alectinib

Alcetinib metabolite M4 exhibits plasma protein binding that is similar to that of alectinib, with both compounds displaying >99% binding to human plasma proteins independent of active substance concentration [1]. The mean in vitro human blood-to-plasma concentration ratios for alectinib and M4 are 2.64 and 2.50, respectively, at clinically relevant concentrations [1].

Protein binding Pharmacokinetics Free fraction

Alcetinib Metabolite M4: Validated Research and Industrial Application Scenarios Based on Differential Evidence


Bioanalytical Method Development and Validation for Alectinib Therapeutic Drug Monitoring

M4 serves as an essential reference standard for developing and validating LC-MS/MS or UPLC-MS/MS methods that simultaneously quantify alectinib and its major active metabolite in human plasma. The evidence establishing M4 as the predominant circulating metabolite accounting for 76% of total plasma radioactivity alongside alectinib [1] justifies its inclusion as a required analyte in any comprehensive pharmacokinetic assessment or therapeutic drug monitoring protocol for alectinib [2].

In Vitro Pharmacology Studies Requiring Distinct Quantification of Active Metabolite vs. Parent Drug

Investigators conducting ALK inhibition or tumor cell proliferation assays can use M4 as a standalone reference compound to deconvolute the relative contributions of parent drug and active metabolite to overall pharmacological effect. The head-to-head IC₅₀ data demonstrating M4's comparable (ALK inhibition: 1.2 vs. 1.9 nmol/L; cell growth: 37 vs. 33 nmol/L) or superior potency to alectinib [3] enable precise attribution of observed activity to specific molecular species.

Drug-Drug Interaction (DDI) and CYP3A Metabolism Studies

M4 is a critical reference material for studies investigating CYP3A-mediated drug-drug interactions involving alectinib. The established metabolic pathway—where M4 is produced from alectinib via CYP3A-dependent deethylation and further metabolized to M6 by CYP3A [4]—makes M4 an indispensable analyte for in vitro hepatocyte or microsomal assays assessing CYP3A induction, inhibition, or variant pharmacogenomic effects on alectinib metabolism [5].

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling Incorporating Active Metabolite Exposure

M4 reference material supports population PK and PK-PD modeling efforts where accurate quantification of total active drug exposure (alectinib plus M4) is required. The evidence that M4 exhibits plasma protein binding (>99%) and blood-to-plasma partitioning (ratio = 2.50) similar to alectinib [6] permits modelers to apply consistent free-fraction correction factors across both analytes, simplifying the calculation of unbound active drug concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alcetinib metabolite M4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.